(2-Fluoro-4-nitrophenyl)trimethylsilane
Description
(2-Fluoro-4-nitrophenyl)trimethylsilane is an organosilicon compound characterized by a 2-fluoro-4-nitrophenyl group attached to a trimethylsilane moiety. The nitro group (-NO₂) and fluorine substituents on the aromatic ring confer electron-withdrawing properties, while the trimethylsilane group enhances lipophilicity and steric bulk.
Properties
Molecular Formula |
C9H12FNO2Si |
|---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
(2-fluoro-4-nitrophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H12FNO2Si/c1-14(2,3)9-5-4-7(11(12)13)6-8(9)10/h4-6H,1-3H3 |
InChI Key |
PPQFMJZEZTXTOE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
Structure and Synthesis :
This compound features a 2-fluoro-4-nitrophenyl group linked to a furan ring via a carboxylate ester. It was synthesized via diazotization of 2-fluoro-4-nitroaniline followed by coupling with methyl furan-2-carboxylate in acetonitrile, yielding a 14% isolated product .
Key Properties :
Comparison :
4-(2-Fluoro-4-nitrophenyl)morpholine
Structure and Synthesis :
This morpholine derivative was synthesized via conventional and microwave-assisted methods. Microwave synthesis improved reaction efficiency, a finding relevant to optimizing silane-based reactions .
Key Properties :
- Antimicrobial Activity: Hybrid compounds derived from this scaffold showed enhanced antimicrobial activity when fused with norfloxacin, a fluoroquinolone antibiotic .
- Reactivity : The morpholine ring’s electron-rich nitrogen may participate in acid-catalyzed Mannich reactions, unlike the inert trimethylsilane group .
Comparison :
Ethyl-2-cyano-2-(2-fluoro-4-nitrophenyl)acetate
Structure and Synthesis: This compound, synthesized via cyanoacetate chemistry, shares the 2-fluoro-4-nitrophenyl motif but includes a cyano and ester group .
Comparison :
- The electron-withdrawing cyano group (-CN) may further polarize the aromatic ring compared to the trimethylsilane substituent, altering reactivity in nucleophilic substitution reactions.
(5-Chloro-1-pentynyl)trimethylsilane
Structure and Safety: Though structurally distinct, this trimethylsilane derivative highlights the general safety profile of silanes.
Comparison :
Table 1: Structural and Functional Comparison
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